Benzoyl-fvr-pna

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

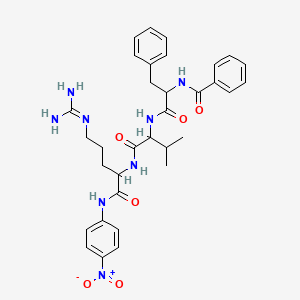

Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl-fvr-pna involves the preparation of protected monomers, which is preferably carried out in solution . The elongation of the peptide chain is performed on a solid support, and the choice of amino and base protecting groups is crucial for successful synthesis . The compound is synthesized by coupling the amino acids phenylalanine (Phe), valine (Val), and arginine (Arg) with a benzoyl group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus .

Industrial Production Methods: These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoyl-fvr-pna undergoes various chemical reactions, including hydrolysis, which is catalyzed by proteases . The hydrolysis of the peptide bond between the arginine and p-nitroanilide groups results in the release of p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include proteases such as trypsin and kallikrein . The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be detected and quantified using spectrophotometric methods .

Applications De Recherche Scientifique

Benzoyl-fvr-pna is widely used in scientific research for the study of protease activity. It serves as a substrate in assays designed to measure the enzymatic activity of serine proteases, including kallikrein-related peptidase 4 (KLK4) . These assays are crucial for understanding the role of proteases in various biological processes, such as cancer progression, inflammation, and blood coagulation .

In addition to its use in biochemical assays, this compound is employed in the development of fluorescence-based sensors for detecting protease activity . These sensors rely on the hydrolysis of the peptide substrate to generate a fluorescent signal, which can be used to monitor enzyme kinetics and activity in real-time .

Mécanisme D'action

The mechanism of action of Benzoyl-fvr-pna involves its hydrolysis by proteases, which cleave the peptide bond between the arginine and p-nitroanilide groups . This hydrolysis releases p-nitroaniline, a chromogenic compound that can be detected spectrophotometrically . The activity of the protease can be quantified based on the amount of p-nitroaniline produced .

Comparaison Avec Des Composés Similaires

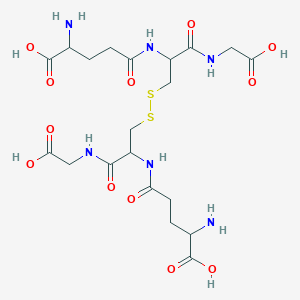

Benzoyl-fvr-pna belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . Similar compounds include other peptide substrates used in protease assays, such as Benzoyl-Arg-pNA and Acetyl-Phe-Val-Arg-pNA . This compound is unique in its high specificity for certain proteases, such as KLK4, making it a valuable tool in biochemical research .

Propriétés

Formule moléculaire |

C33H40N8O6 |

|---|---|

Poids moléculaire |

644.7 g/mol |

Nom IUPAC |

N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36) |

Clé InChI |

QQVNCBCBFNWLJX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)

![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)

![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)

![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)

![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)

![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)

![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)